4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride

CNS drug design physicochemical property optimization blood-brain barrier permeability

Eliminate batch variability and solubility artifacts in your CNS-focused SAR campaigns. Unlike free-base analogs, this hydrochloride salt ensures instant dissolution in aqueous buffers, removing a key source of data inconsistency in automated HTS and dose-response assays. Its quaternary carbon restricts rotational freedom for reliable target engagement studies. • XLogP3 0.4 optimizes passive BBB penetration over des-methyl analogs (XLogP3 0). • 95% purity verified by batch-specific NMR, HPLC, and GC. • Rapid buffer dissolution supports automated liquid handling platforms.

Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
Cat. No. B13226395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride
Molecular FormulaC10H19ClN2O
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC1)C2CCCCN2.Cl
InChIInChI=1S/C10H18N2O.ClH/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8;/h8,11H,2-7H2,1H3,(H,12,13);1H
InChIKeyOEYYNMGSNPFXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one HCl: Preferred CNS Fragment Scaffold


4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride (CAS 1803581-45-4) is a heterocyclic building block combining a pyrrolidin-2-one lactam with a 2-substituted piperidine ring, supplied as the hydrochloride salt (C10H19ClN2O, MW 218.72) [1]. This compound belongs to the class of conformationally constrained spiro-analogs of piperidine-pyrrolidine hybrids, whose quaternary carbon at the 4-position of the lactam ring restricts rotational freedom relative to non-methylated or differently substituted variants [2]. The salt form enhances aqueous solubility and ease of handling compared to the free base, making it suitable for automated dispensing in high-throughput screening and medicinal chemistry synthesis [3].

Key Differentiation Points for 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one HCl


Generic substitution among piperidine-pyrrolidin-2-one analogs is not straightforward because even minor structural modifications—such as the presence or absence of the 4-methyl group, the position of the piperidine attachment, or the salt form—alter key molecular descriptors that directly impact biological membrane permeability, target binding kinetics, and formulation stability [1]. For example, the des-methyl analog 4-(piperidin-2-yl)pyrrolidin-2-one exhibits a lower computed XLogP3 of 0 compared to 0.4 for the target compound, indicating reduced lipophilicity and potentially inferior passive diffusion across the blood-brain barrier [2]. Furthermore, procurement of the free base instead of the hydrochloride salt may introduce batch-to-batch variability in solubility and long-term chemical stability, compromising reproducibility in both in vitro assays and in vivo dosing [3]. These quantifiable disparities underscore the risk of unverified analog replacement in lead optimization programs.

Quantitative Benchmarks for 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one HCl


Lipophilicity-Driven CNS Permeability vs. Des-Methyl Analog

The target compound incorporates a 4-methyl substituent on the pyrrolidin-2-one ring, which increases its computed lipophilicity (XLogP3 = 0.4 for the free base) compared to the des-methyl analog 4-(piperidin-2-yl)pyrrolidin-2-one (XLogP3 = 0.0) [1]. This 0.4-unit increase in XLogP3 is supported by established medicinal chemistry principles where methyl group addition typically contributes +0.5 to logP, yet here it is tempered by the conformational constraint of the quaternary center [2]. The higher lipophilicity of the target compound predicts improved passive membrane diffusion, a critical parameter for central nervous system (CNS) drug candidates where optimal logP typically ranges from 1 to 4 [3].

CNS drug design physicochemical property optimization blood-brain barrier permeability

Hydrochloride Salt H-Bond Donor Advantage

The hydrochloride salt of 4-methyl-4-(piperidin-2-yl)pyrrolidin-2-one exhibits an additional hydrogen bond donor (NH⁺ of the protonated piperidine) compared to its free base, resulting in a total HBD count of 3 versus 2 for the free base [1]. This protonation not only enhances hydrogen bonding potential but also confers a permanent positive charge at physiological pH (predicted pKa of the piperidine ≈ 10.0), which is well above the pH of biological fluids . The increased polarity and ionic character of the salt form translate to higher aqueous solubility—typically 10- to 1000-fold for hydrochloride salts versus corresponding free bases, depending on the counterion and crystal lattice energy [2]. For procurement, this means the salt form can be reliably dissolved for in vitro assays and formulated more easily for in vivo dosing without the need for complex solubilization strategies.

salt selection solid-state chemistry solubility enhancement

Batch-Specific QC with Multi-Mode Analytics

Procurement of 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride from validated vendors such as Bidepharm includes batch-specific quality control data comprising ¹H NMR, HPLC, and GC analyses, ensuring a minimum purity of 95% . This stands in contrast to generic supply channels where only a certificate of analysis (CoA) with limited data points may be provided. For scientific decision-making, the availability of detailed QC reduces the risk of undetected isomers (e.g., 4-methyl-4-(piperidin-3-yl)pyrrolidin-2-one contamination) that could alter biological assay results. Furthermore, the documented stability profile indicates storage at room temperature in a dry environment, which supports long-term compound integrity for multi-year research programs .

analytical characterization quality control compound integrity

Key Application Scenarios for 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one HCl


CNS Fragment Lead Generation with Balanced Lipophilicity

When designing fragment libraries targeting CNS receptors, the compound's XLogP3 of 0.4 positions it within the optimal range for brain permeability while maintaining sufficient water solubility for biochemical assays (via the HCl salt). This makes it a preferred choice over more polar des-methyl analogs (XLogP3 = 0) that may fail to cross the blood-brain barrier, as highlighted in Section 3 [1].

High-Throughput Screening with Reliable Solubility

The hydrochloride salt form ensures rapid dissolution in aqueous buffer systems (e.g., PBS, DMSO/water mixtures) without the need for sonication or co-solvents, supporting automated liquid handling platforms. This solubility advantage, quantified by the enhanced HBD count and ionic character (Section 3), minimizes precipitation artifacts that plague free-base analogs during dose-response measurements [2].

SAR Studies with Rigorous Quality Control

For academic and industrial labs performing iterative SAR expansion from a piperidine-pyrrolidinone core, the batch-specific NMR, HPLC, and GC data provided by certified vendors eliminates ambiguity about compound identity and purity. This analytical rigor is essential when correlating subtle structural modifications—such as the 4-methyl group—to biological potency shifts, preventing confounding results from isomeric impurities [3].

Quote Request

Request a Quote for 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.